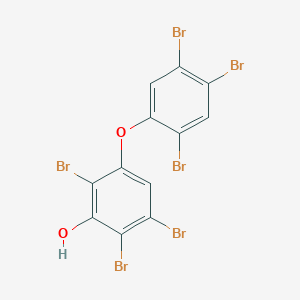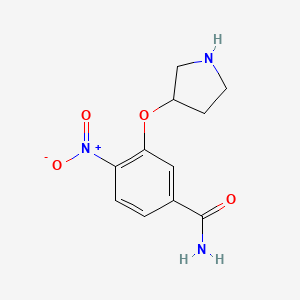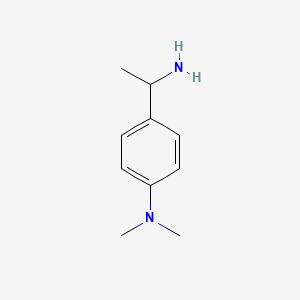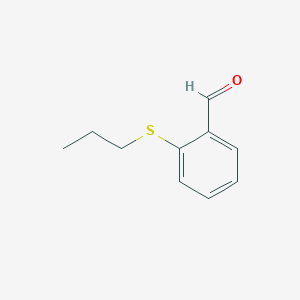
2,3,6-Tribromo-5-(2,4,5-tribromophenoxy)phenol
Overview
Description
2,3,6-Tribromo-5-(2,4,5-tribromophenoxy)phenol (TBP-5) is a synthetic compound that belongs to the family of halogenated phenols. It is widely used in scientific research due to its unique properties, including its ability to inhibit the growth of bacteria, fungi, and algae.
Mechanism of Action
2,3,6-Tribromo-5-(2,4,5-tribromophenoxy)phenol acts by disrupting the cell membrane of microorganisms, leading to cell death. It also inhibits the activity of enzymes involved in the biosynthesis of important cellular components such as DNA, RNA, and proteins.
Biochemical and Physiological Effects
2,3,6-Tribromo-5-(2,4,5-tribromophenoxy)phenol has been shown to have low toxicity to mammalian cells, making it a promising candidate for use in medical devices and other applications where biocompatibility is important. However, long-term exposure to 2,3,6-Tribromo-5-(2,4,5-tribromophenoxy)phenol may lead to accumulation in the body and potential adverse effects.
Advantages and Limitations for Lab Experiments
The advantages of 2,3,6-Tribromo-5-(2,4,5-tribromophenoxy)phenol for lab experiments include its high potency against microorganisms, its broad-spectrum activity, and its low toxicity to mammalian cells. However, 2,3,6-Tribromo-5-(2,4,5-tribromophenoxy)phenol is insoluble in water, which can make it difficult to work with in aqueous environments. It is also sensitive to light and air, which can lead to degradation over time.
Future Directions
For 2,3,6-Tribromo-5-(2,4,5-tribromophenoxy)phenol research include exploring its potential use in cancer treatment, as well as its use in other medical applications such as wound healing and drug delivery. Further studies are also needed to determine the long-term effects of 2,3,6-Tribromo-5-(2,4,5-tribromophenoxy)phenol exposure and its potential impact on the environment. Finally, new synthesis methods for 2,3,6-Tribromo-5-(2,4,5-tribromophenoxy)phenol should be explored to improve yield and reduce the use of hazardous solvents.
Scientific Research Applications
2,3,6-Tribromo-5-(2,4,5-tribromophenoxy)phenol is widely used in scientific research as a biocide and an antifouling agent. It has been shown to inhibit the growth of bacteria, fungi, and algae, making it useful in a variety of applications, including water treatment, marine coatings, and medical devices. 2,3,6-Tribromo-5-(2,4,5-tribromophenoxy)phenol has also been studied for its potential use in cancer treatment, as it has been shown to inhibit the growth of cancer cells in vitro.
properties
IUPAC Name |
2,3,6-tribromo-5-(2,4,5-tribromophenoxy)phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4Br6O2/c13-4-1-6(15)8(2-5(4)14)20-9-3-7(16)10(17)12(19)11(9)18/h1-3,19H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBMXJJKKPYEAJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)Br)Br)OC2=CC(=C(C(=C2Br)O)Br)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4Br6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30846094 | |
| Record name | 2,3,6-Tribromo-5-(2,4,5-tribromophenoxy)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30846094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
659.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,6-Tribromo-5-(2,4,5-tribromophenoxy)phenol | |
CAS RN |
918404-67-8 | |
| Record name | 2,3,6-Tribromo-5-(2,4,5-tribromophenoxy)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30846094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Benzamide, 4-amino-3-[[1-(methylsulfonyl)-3-pyrrolidinyl]oxy]-](/img/structure/B3302616.png)

![4-fluoro-1H-pyrrolo[2,3-c]pyridin-7-amine](/img/structure/B3302622.png)



![1-Hexanol, 6-[4-[2-(4-ethynyl-2-methylphenyl)diazenyl]phenoxy]-](/img/structure/B3302651.png)



![Hydroxylamine, O-[1-(6-chloro-3-pyridinyl)ethyl]-](/img/structure/B3302670.png)
![2-Chlorofuro[2,3-d]pyrimidine](/img/structure/B3302677.png)
![3-Methyl-8-azabicyclo[3.2.1]octan-3-OL hydrochloride](/img/structure/B3302681.png)
![Acetamide, N-[4-(aminomethyl)-2,6-dichlorophenyl]-](/img/structure/B3302688.png)